4-(4-Isoquinolyl)benzonitrile
Description
4-(4-Isoquinolyl)benzonitrile is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to an isoquinoline ring at the para position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
4-isoquinolin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-9-12-5-7-13(8-6-12)16-11-18-10-14-3-1-2-4-15(14)16/h1-8,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNLXQLVANSLJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Isoquinolyl)benzonitrile typically involves the reaction of isoquinoline derivatives with benzonitrile precursors. One common method is the nucleophilic substitution reaction where an isoquinoline derivative reacts with a benzonitrile compound under basic conditions. The reaction is often carried out in the presence of a catalyst such as palladium or copper to facilitate the coupling process .
Industrial Production Methods: Industrial production of 4-(4-Isoquinolyl)benzonitrile may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Isoquinolyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline and benzonitrile compounds.
Scientific Research Applications
4-(4-Isoquinolyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and dyes
Mechanism of Action
The mechanism of action of 4-(4-Isoquinolyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The structural uniqueness of 4-(4-Isoquinolyl)benzonitrile lies in its fused isoquinoline-benzonitrile system. Key comparisons with structurally analogous compounds include:
Physical and Optical Properties
The benzonitrile scaffold’s optoelectronic properties are tunable via substituents:
Analysis: The ethynyl linker in oxazole derivatives () enhances βHRS values compared to isoquinoline-based compounds, but the latter’s fused rings may improve thermal stability .
Biological Activity
4-(4-Isoquinolyl)benzonitrile, with the molecular formula C16H10N2, is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
4-(4-Isoquinolyl)benzonitrile consists of an isoquinoline ring attached to a benzonitrile moiety. This unique structure contributes to its distinct electronic and steric properties, influencing its reactivity and biological interactions.
The biological activity of 4-(4-Isoquinolyl)benzonitrile is primarily mediated through its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, modulating their activity, and influencing various cellular pathways such as oxidative stress responses, signal transduction, and gene expression.
Anticancer Properties
Research has indicated that 4-(4-Isoquinolyl)benzonitrile exhibits potential anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study demonstrated that this compound induced apoptosis in human breast cancer cells by activating caspase pathways.
Anti-inflammatory Effects
In addition to its anticancer activity, 4-(4-Isoquinolyl)benzonitrile has been explored for its anti-inflammatory effects. It has been reported to reduce the production of pro-inflammatory cytokines in macrophages, suggesting a role in modulating immune responses.
Study on Anticancer Activity
A significant study published in a peer-reviewed journal investigated the effects of 4-(4-Isoquinolyl)benzonitrile on breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound and assessed cell viability using MTT assays. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The study also included flow cytometry analysis to confirm apoptosis induction through mitochondrial pathway activation.
| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| 0 | 100 | 5 |
| 5 | 85 | 20 |
| 10 | 65 | 40 |
| 20 | 30 | 70 |
Study on Inflammatory Response
Another study focused on the anti-inflammatory properties of the compound. Researchers treated lipopolysaccharide (LPS)-stimulated macrophages with 4-(4-Isoquinolyl)benzonitrile and measured cytokine levels using ELISA. The findings revealed that the compound significantly reduced levels of TNF-α and IL-6 compared to control groups.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 200 |
| LPS Only | 300 | 350 |
| LPS + Compound | 180 | 220 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
